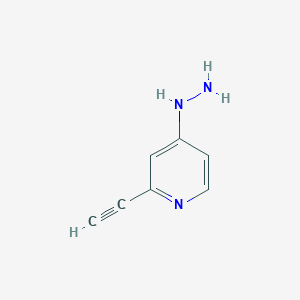

2-Ethynyl-4-hydrazinylpyridine

Description

Contextualization within Pyridine (B92270) Heterocycle Chemistry

The study of 2-Ethynyl-4-hydrazinylpyridine is firmly rooted in the broader context of pyridine chemistry, a cornerstone of modern heterocyclic chemistry.

Pyridine, a six-membered ring containing five carbon atoms and one nitrogen atom, is a ubiquitous structural motif found in numerous important molecules. numberanalytics.comwikipedia.org Its aromatic nature, combined with the electron-withdrawing effect of the nitrogen atom, imparts unique reactivity and physical properties. wikipedia.orgnumberanalytics.com Pyridine scaffolds are integral to a vast range of applications, from pharmaceuticals and agrochemicals to materials science. numberanalytics.comnumberanalytics.comtaylorandfrancis.com The pyridine ring is a key component in many drugs due to its ability to engage in hydrogen bonding and its favorable solubility characteristics, which can enhance the pharmacological profile of a molecule. nih.gov Its presence is noted in vitamins like niacin and in numerous synthetic drugs, highlighting its importance as a pharmacophore in medicinal chemistry. taylorandfrancis.comnih.gov

Table 1: Physical and Chemical Properties of Related Pyridine Derivatives This table presents data for known pyridine compounds that are structurally related to this compound, providing context for its potential characteristics.

| Property | 2-Ethynylpyridine | 2-Hydrazinopyridine (B147025) | 4-Hydrazinopyridine Hydrochloride |

| CAS Number | 1945-84-2 sigmaaldrich.com | 4930-98-7 nih.gov | 52834-40-9 sigmaaldrich.com |

| Molecular Formula | C₇H₅N sigmaaldrich.com | C₅H₇N₃ sigmaaldrich.com | C₅H₈ClN₃ sigmaaldrich.com |

| Molecular Weight | 103.12 g/mol sigmaaldrich.com | 109.13 g/mol nih.gov | 145.59 g/mol sigmaaldrich.com |

| Appearance | Clear dark brown liquid chemicalbook.com | - | Solid sigmaaldrich.com |

| Boiling Point | 85 °C at 12 mmHg sigmaaldrich.com | 90-92 °C at 1 mmHg sigmaaldrich.com | - |

| Melting Point | 77-78 °C chemicalbook.com | 41-44 °C sigmaaldrich.com | 244-250 °C sigmaaldrich.com |

| Density | 1.021 g/mL at 25 °C sigmaaldrich.com | - | - |

Note: Data sourced from multiple chemical suppliers and databases. The properties of this compound itself are not widely documented and would require experimental determination.

The strategic placement of ethynyl (B1212043) and hydrazinyl groups on the pyridine scaffold provides a powerful toolkit for chemical synthesis.

The ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis. Its terminal alkyne proton is acidic and can be removed to form an acetylide, which is a potent nucleophile for carbon-carbon bond formation. acs.org Furthermore, the triple bond can participate in a variety of reactions, including:

Sonogashira cross-coupling: A reliable method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. acs.org

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Polymerization: 2-Ethynylpyridine itself has been used to synthesize various ionic conjugated polymers. sigmaaldrich.com

The hydrazinyl group (–NHNH₂) is a powerful nucleophile and a key precursor for the synthesis of nitrogen-containing heterocycles. clockss.org It readily reacts with carbonyl compounds to form hydrazones, which can then be cyclized to generate a variety of ring systems. researchgate.net Hydrazine (B178648) derivatives are extensively used to construct five- and six-membered heterocyclic rings, most notably pyrazoles (from reaction with 1,3-dicarbonyls) and pyridazines. clockss.org The attachment of a hydrazinyl group to a heterocyclic ring can significantly influence the molecule's biological activity. nih.gov

Strategic Importance in Advanced Organic Methodologies

The bifunctional nature of this compound makes it a strategically important molecule for constructing sophisticated molecular frameworks.

As a building block, this compound offers orthogonal reactivity. The ethynyl and hydrazinyl groups can be reacted selectively under different conditions, allowing for a stepwise and controlled assembly of complex molecules. For instance, the hydrazinyl moiety could first be used to construct a pyrazole (B372694) ring fused or attached to the pyridine core. Subsequently, the ethynyl group would remain available for further elaboration, such as linking the entire structure to another molecule or a solid support via a triazole linkage. This modular approach is highly desirable in drug discovery and materials science for creating libraries of diverse compounds.

The compound is an ideal precursor for a multitude of heterocyclic systems through intramolecular or intermolecular reactions. The hydrazinyl group is a well-established synthon for nitrogen-containing heterocycles. clockss.orgorganic-chemistry.org For example, reaction with β-ketoesters or 1,3-diketones would yield pyrazole-substituted pyridines. clockss.org The hydrazinyl group can also be a precursor for triazolopyrimidines and other fused systems. nih.gov

Simultaneously, the ethynyl group can be transformed into various other functionalities or rings. This dual reactivity allows for the generation of novel, densely functionalized heterocyclic systems that are difficult to access through other synthetic routes.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Hydrazinyl | Pyrazole formation | 1,3-Diketones (e.g., acetylacetone) | Pyrazolyl-pyridine derivative clockss.org |

| Hydrazinyl | Hydrazone formation | Aldehydes, Ketones | Pyridinyl-hydrazone derivative researchgate.net |

| Hydrazinyl | Pyridazinone formation | α-Keto acids | Fused pyridazino[4,5-d]pyridine system |

| Ethynyl | Sonogashira coupling | Aryl/Vinyl Halides, Pd/Cu catalyst | Aryl/Vinyl-ethynyl-pyridine acs.org |

| Ethynyl | Azide-Alkyne Cycloaddition | Organic Azides, Cu(I) catalyst | Triazolyl-pyridine derivative |

| Ethynyl | C-H Alkynylation | Heterocyclic N-Oxides | Extended conjugated systems acs.org |

| Both | Intramolecular Cyclization | (With appropriate tether) | Fused polycyclic heteroaromatic systems |

Overview of Research Trajectories for Novel Pyridine Architectures

Current research in pyridine chemistry is heavily focused on the development of novel derivatives with tailored biological or material properties. nih.gov A significant trend involves the synthesis of hybrid molecules where the pyridine scaffold is combined with other heterocyclic rings to enhance biological activity, particularly in the search for new anticancer and antimicrobial agents. nih.govnih.govmdpi.com Researchers are designing and synthesizing new pyridine-based compounds that can act as enzyme inhibitors or receptor modulators. nih.govrsc.org The functionalization of the pyridine ring at multiple positions with diverse chemical handles, much like in this compound, is a key strategy. This approach allows for the exploration of chemical space to identify compounds with improved potency and selectivity, aiming to develop next-generation therapeutics. nih.govrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C7H7N3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(2-ethynylpyridin-4-yl)hydrazine |

InChI |

InChI=1S/C7H7N3/c1-2-6-5-7(10-8)3-4-9-6/h1,3-5H,8H2,(H,9,10) |

InChI Key |

GMQAJBUBCXUDDP-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC=CC(=C1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 4 Hydrazinylpyridine

Precursor Chemistry and Starting Material Selection

The foundation of a successful synthesis lies in the judicious choice of starting materials. For the construction of 2-ethynyl-4-hydrazinylpyridine, functionalized pyridine (B92270) precursors are paramount, with dihalopyridines serving as versatile and common starting points.

Functionalized Pyridine Precursors (e.g., pyridine halides)

Dihalogenated pyridines are key precursors due to the differential reactivity of the halogen substituents, which allows for selective functionalization. 2,4-Dichloropyridine is a logical and readily available starting material for the synthesis of this compound. The chlorine atoms at the C2 and C4 positions act as leaving groups for subsequent substitution and coupling reactions.

The reactivity of these positions towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is influenced by the electron-deficient nature of the pyridine ring. The nitrogen atom withdraws electron density, activating the α (C2, C6) and γ (C4) positions towards nucleophilic attack. stackexchange.com Theoretical studies and experimental evidence on dichloropyrimidines, which have similar electronic properties, often show a preference for substitution at the C4 position. However, in the case of 2,4-dichloropyridines, cross-coupling reactions frequently favor the C2 position. nih.gov This inherent difference in reactivity can be exploited for the sequential introduction of the ethynyl (B1212043) and hydrazinyl groups.

Other dihalopyridines, such as 2-bromo-4-chloropyridine (B1272041) or 2-chloro-4-iodopyridine, could also be considered. The choice of halogens can fine-tune the reactivity, as the order of reactivity in palladium-catalyzed couplings is generally I > Br > Cl. wikipedia.org This differential reactivity would allow for highly selective cross-coupling at the more reactive halogen, leaving the other for a later transformation.

| Precursor Compound | Rationale for Use |

| 2,4-Dichloropyridine | Commercially available; differential reactivity at C2 and C4 positions allows for sequential functionalization. |

| 2-Bromo-4-chloropyridine | Higher reactivity of the C-Br bond in Sonogashira coupling allows for selective ethynylation at the C2 position. |

| 2-Chloro-4-iodopyridine | Highest reactivity of the C-I bond ensures highly selective ethynylation at the C4 position. |

Ethynylation Reagents and Strategies (e.g., Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition)

The introduction of the ethynyl group at the C2 position is most effectively achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org

The standard Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine) which also often serves as the solvent. wikipedia.orgyoutube.com The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium to the aryl halide, followed by transmetalation with a copper acetylide and reductive elimination to yield the product. libretexts.org

To introduce a terminal ethynyl group, a protected alkyne is often used, such as trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) group prevents self-coupling of the alkyne and can be readily removed under mild basic conditions (e.g., with a fluoride (B91410) source like TBAF or a base like K₂CO₃ in methanol) to reveal the terminal alkyne. wikipedia.org

Table of Ethynylation Reagents and Catalysts:

| Reagent/Catalyst | Function |

|---|---|

| Trimethylsilylacetylene (TMSA) | Protected source of the ethynyl group. |

| Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Palladium catalyst for Sonogashira coupling. |

| Copper(I) iodide (CuI) | Co-catalyst in Sonogashira coupling, facilitates acetylide formation. |

| Triethylamine (TEA), Diisopropylamine (DIPA) | Base and often solvent for the Sonogashira reaction. |

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful reaction for forming triazoles, it is not a direct method for introducing an ethynyl group onto an aromatic ring.

Hydrazination Reagents and Strategies (e.g., hydrazine (B178648) hydrate)

The introduction of the hydrazinyl group at the C4 position is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. Hydrazine hydrate (B1144303) (N₂H₄·H₂O) is the most common and effective reagent for this transformation. google.compsu.eduprepchem.com

The reaction involves the displacement of a halide (in this case, the chloride at the C4 position) by the hydrazine nucleophile. The reaction is typically carried out by heating the chloropyridine precursor with an excess of hydrazine hydrate. psu.edu The use of a high-boiling solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or an alcohol can facilitate the reaction. google.comprepchem.com The selectivity of hydrazinolysis at the C4 position over the C2 position in a 2,4-dihalopyridine is generally favored due to electronic factors. stackexchange.com

Table of Hydrazination Reagents and Solvents:

| Reagent/Solvent | Function |

|---|---|

| Hydrazine hydrate (N₂H₄·H₂O) | Nucleophile for the introduction of the hydrazinyl group. |

| N,N-Dimethylformamide (DMF) | High-boiling solvent for SNAr reactions. |

| Dimethyl sulfoxide (DMSO) | High-boiling polar aprotic solvent. |

Convergent and Linear Synthetic Pathways

The synthesis of this compound can be approached through either a linear or a convergent strategy. Given the nature of the starting materials, a linear, sequential introduction of the functional groups is the most straightforward approach.

Sequential Functional Group Introduction

Two primary linear synthetic sequences can be envisioned for the preparation of this compound from 2,4-dichloropyridine:

Pathway A: Ethynylation followed by Hydrazination

Selective Sonogashira Coupling: 2,4-Dichloropyridine undergoes a selective Sonogashira coupling with a protected alkyne like trimethylsilylacetylene. Under carefully controlled conditions, the coupling can be directed to the more reactive C2 position, yielding 2-(trimethylsilylethynyl)-4-chloropyridine. The greater reactivity of the C2 position towards palladium-catalyzed cross-coupling is a known phenomenon in pyridine chemistry. nih.gov

Hydrazination: The resulting 2-(trimethylsilylethynyl)-4-chloropyridine is then subjected to nucleophilic aromatic substitution with hydrazine hydrate. The electron-withdrawing effect of the ethynyl group at C2 would further activate the C4 position for nucleophilic attack, facilitating the displacement of the chloride by hydrazine to give 2-(trimethylsilylethynyl)-4-hydrazinylpyridine.

Deprotection: The final step is the removal of the trimethylsilyl protecting group using a mild base to afford the target compound, this compound.

Pathway B: Hydrazination followed by Ethynylation

Selective Hydrazination: 2,4-Dichloropyridine is treated with hydrazine hydrate. The inherent electronic preference for nucleophilic attack at the C4 position of the pyridine ring should lead to the formation of 2-chloro-4-hydrazinylpyridine. stackexchange.com

Sonogashira Coupling: The resulting 2-chloro-4-hydrazinylpyridine would then undergo a Sonogashira coupling reaction to introduce the ethynyl group at the C2 position. A significant challenge in this pathway is the potential for the free hydrazine group to interfere with the palladium catalyst. The hydrazine moiety can act as a ligand, potentially poisoning the catalyst. Therefore, protection of the hydrazine group (e.g., as a hydrazone or by acylation) might be necessary before the coupling step, followed by a final deprotection step.

Of the two pathways, Pathway A is generally more synthetically viable as it avoids the potential complication of the hydrazine group interfering with the Sonogashira coupling.

One-Pot and Multicomponent Approaches

While a specific one-pot or multicomponent reaction for the direct synthesis of this compound has not been reported in the literature, the principles of these efficient synthetic strategies could be applied to develop such a method. Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules, including substituted pyridines, from simple starting materials in a single operation. rsc.orgoup.comorganic-chemistry.org

A hypothetical one-pot synthesis could involve the reaction of a suitably substituted 1,3-dicarbonyl compound, an acetylene (B1199291) derivative, and a nitrogen source like ammonia (B1221849) or hydrazine, potentially under metal catalysis, to construct the substituted pyridine ring in a single transformation. core.ac.ukorganic-chemistry.org However, achieving the specific substitution pattern of this compound through such a route would require significant research and development to identify the appropriate precursors and reaction conditions that ensure the desired regioselectivity. The development of such a process would represent a significant advancement in the efficient synthesis of this and related compounds.

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic reactions are highly dependent on the optimization of various parameters.

Solvent Effects and Catalysis

The choice of solvent and catalyst is critical in pyridine synthesis to ensure good solubility of reactants and to promote the desired reaction pathways.

Solvent Effects: In the synthesis of related 2-hydrazinopyridine (B147025) derivatives, alcohol amines like N,N-dimethylpropanolamine have been utilized as solvents. google.com These solvents can also act as acid-binding agents, which helps to stabilize the pH of the reaction mixture and drive the reaction towards product formation. google.com The reaction is often conducted under an inert atmosphere, such as nitrogen, to prevent side reactions like the absorption of carbon dioxide by hydrazine hydrate. google.com For metal-free syntheses of other substituted pyridines, dimethyl sulfoxide (DMSO) has been employed, sometimes in the presence of an oxidant like iodine. researchgate.net

Catalysis: A variety of catalytic systems are employed in the synthesis of pyridine derivatives.

Palladium (Pd) and Platinum (Pt) Catalysis: While not specifically detailed for this compound, palladium catalysts, such as Pd/C, are commonly used in hydrogenation reactions which can be a step in the synthesis of pyridine derivatives. google.com

Copper (Cu) Catalysis: Copper catalysis, for instance with CuI in DMSO, has been developed for oxidative domino processes in the synthesis of other nitrogen-containing heterocycles. researchgate.net

Rhodium (Rh) Catalysis: Rhodium-catalyzed reactions have been used for the synthesis of indenes and could potentially be adapted for pyridine ring formation.

Metal-Free Conditions: The synthesis of some substituted pyridines has been achieved under metal-free conditions. researchgate.net For example, an oxidative cyclization process using air as the oxidant has been developed. researchgate.net Another metal-free approach for the synthesis of 1,2,4-triazolo[4,3-a]pyridines from 2-hydrazinylpyridines utilizes iodine and dimethyl sulfoxide (DMSO). researchgate.net

Table 1: Catalytic Systems in Pyridine Synthesis

| Catalyst Type | Example | Application |

|---|---|---|

| Palladium | Pd/C | Hydrogenation reactions in derivative synthesis. google.com |

| Copper | CuI/DMSO | Oxidative domino processes. researchgate.net |

| Rhodium | Rh-catalyst | C sp2–H annulation reactions. |

| Metal-Free | I2/DMSO | Oxidative cyclization of 2-hydrazinylpyridines. researchgate.net |

Temperature and Pressure Parameters

Temperature and pressure are crucial parameters that influence reaction rates and product selectivity.

Temperature: For the synthesis of 2-hydrazinopyridine derivatives, reflux temperatures between 100-150 °C have been found to facilitate rapid substitution reactions with minimal by-product formation, with an optimal range of 125-130 °C. google.com In contrast, hydrogenation steps may be carried out at lower temperatures, between 20-40 °C. google.com

Pressure: Hydrogenation reactions are often conducted under a pressure of 0.2-0.4 MPa to ensure the reaction proceeds efficiently. google.com High-pressure conditions have also been explored in the synthesis of pyridines from 1,2,4-triazines. researchgate.net

Isolation and Purification Methodologies

The final step in a synthetic sequence is the isolation and purification of the target compound.

Column Chromatography: This technique is a standard method for purifying organic compounds. While not explicitly mentioned for this compound, it is a common method used in the purification of related heterocyclic compounds.

Filtration and Washing: After a reaction is complete, the solid product can be collected by filtration. google.com This is often followed by washing with a suitable solvent, such as water, to remove salts and other impurities. google.com

Crystallization: Cooling crystallization is a common technique to obtain pure crystalline products. The optimal temperature for crystallization depends on the specific compound and is generally set to achieve maximum yield and purity. google.com

Drying: The purified solid is typically dried under normal or low pressure, with low-pressure drying at temperatures around 55-65 °C being a preferred method to ensure the removal of residual solvents. google.com

Stereochemical Control in Synthesis of Derivatives (if applicable)

Information regarding stereochemical control in the synthesis of derivatives of this compound is not available in the searched literature. This aspect of the synthesis would become relevant if chiral centers are introduced into the molecule, for example, through the addition of a chiral substituent.

Reactivity and Derivatization of 2 Ethynyl 4 Hydrazinylpyridine

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond in the 2-position of the pyridine (B92270) ring is an electron-rich system that readily participates in a variety of chemical reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which enhances its electrophilicity.

The ethynyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki Coupling: While direct examples with 2-ethynyl-4-hydrazinylpyridine are not extensively documented, the Suzuki-Miyaura coupling of related ethynylpyridines with boronic acids is a well-established method for the synthesis of aryl- or vinyl-substituted alkynes. libretexts.orgresearchgate.netnih.govyoutube.com This reaction typically employs a palladium catalyst and a base to facilitate the coupling process. The general applicability of Suzuki coupling to a wide range of unprotected nitrogen-rich heterocycles suggests its potential utility for derivatizing the ethynyl moiety of this compound. nih.gov

Heck Coupling: The Heck reaction, which couples an unsaturated halide with an alkene, can also be adapted to utilize the ethynyl group of this compound. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com This palladium-catalyzed reaction provides a route to the synthesis of substituted alkenes, further expanding the diversity of accessible derivatives. organic-chemistry.orgwikipedia.org The reaction is known to be stereospecific, typically yielding the trans isomer. organic-chemistry.org

A summary of representative conditions for these cross-coupling reactions on related pyridine systems is presented in Table 1.

| Coupling Reaction | Reactants | Catalyst System | Base | Solvent | Product Type |

| Suzuki Coupling | Ethynylpyridine, Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Aryl/Vinyl-substituted Alkyne |

| Heck Coupling | Ethynylpyridine, Unsaturated Halide | Pd(OAc)₂, PdCl₂ | K₂CO₃, Et₃N | DMF, Acetonitrile (B52724) | Substituted Alkene |

Table 1: Representative Conditions for Cross-Coupling Reactions of Ethynylpyridines.

The triple bond of the ethynyl group serves as a competent dienophile or dipolarophile in cycloaddition reactions, leading to the formation of new ring systems.

[3+2] Dipolar Cycloaddition with Azides: The Huisgen 1,3-dipolar cycloaddition between the ethynyl group and an organic azide (B81097) is a highly efficient method for the synthesis of 1,2,3-triazoles. nih.govrsc.orgyoutube.com This reaction, often catalyzed by copper(I) and considered a "click" reaction, is known for its high yields and regioselectivity, typically affording the 1,4-disubstituted triazole isomer. Ruthenium-catalyzed versions can also be employed, sometimes leading to different regioisomers. nih.gov

Diels-Alder Reactions: The ethynyl group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. wikipedia.orgacsgcipr.orgmasterorganicchemistry.comyoutube.com The reactivity of the dienophile is enhanced by electron-withdrawing groups, a role fulfilled by the pyridine ring. These reactions are valuable for constructing complex polycyclic systems with a high degree of stereocontrol. wikipedia.org

The ethynyl group can undergo both electrophilic and nucleophilic addition reactions, leading to the formation of substituted alkenes.

Electrophilic Addition: The reaction of 2-ethynylpyridines with hydrogen halides (HX) can proceed via an electrophilic addition mechanism, where the initial protonation of the alkyne leads to a vinyl cation intermediate that is then attacked by the halide anion. chemguide.co.uklibretexts.org

Nucleophilic Addition: Interestingly, for 2-ethynylpyridines, a nucleophilic addition mechanism for hydrohalogenation has also been reported. acs.orgnih.gov In this pathway, the pyridine nitrogen is first protonated by the acid, which significantly increases the electrophilicity of the ethynyl group. The spatially close halide counter-anion then attacks the triple bond in a nucleophilic manner. acs.orgnih.gov This process can lead to the stereoselective formation of (Z)-haloalkenes. acs.orgnih.gov The general principles of nucleophilic addition to carbonyls can be conceptually extended to the activated alkyne in this context. masterorganicchemistry.comlibretexts.orgacademie-sciences.fr

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group at the 4-position of the pyridine ring is a potent nucleophile and a key building block for the synthesis of various heterocyclic systems. Its reactivity is primarily centered around condensation and cyclization reactions. The basicity of organic hydrazine (B178648) derivatives plays a significant role in their reaction kinetics. osti.gov

The most characteristic reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones. This reaction is typically carried out under mild acidic or neutral conditions and is often the first step in the synthesis of more complex heterocyclic structures.

The formation of hydrazones from 2-hydrazinopyridine (B147025) and various carbonyl compounds is a well-established transformation. encyclopedia.pub These hydrazones are often stable, crystalline solids that can be readily isolated and purified.

A representative table of carbonyl compounds that can undergo condensation with hydrazinylpyridines is provided below.

| Carbonyl Compound | Product |

| Aromatic Aldehydes | Arylidenehydrazinylpyridine |

| Aliphatic Ketones | Alkylidenehydrazinylpyridine |

| α-Keto Acids | Acylhydrazone |

Table 2: Examples of Carbonyl Compounds for Hydrazone Formation.

The hydrazinyl moiety and its derived hydrazones are versatile precursors for the synthesis of a variety of nitrogen-containing heterocycles.

Pyrazole (B372694) Formation: The reaction of hydrazinylpyridines with 1,3-dicarbonyl compounds or their equivalents is a classic method for the synthesis of pyrazoles. encyclopedia.pubnih.govyoutube.com For instance, the Vilsmeier-Haack reaction of hydrazones derived from acetophenones and 2-hydrazinylpyridine leads to the formation of 4-formyl-1-(2-pyridyl)pyrazoles. encyclopedia.pub Similarly, multicomponent reactions involving a hydrazine, an aldehyde, and an active methylene (B1212753) compound can provide access to highly substituted pyrazoles. researchgate.netchemmethod.com

Triazolo[4,3-a]pyridine Synthesis: The hydrazinyl group at the 2-position of a pyridine ring (or in this case, the 4-position which can potentially rearrange or participate in similar cyclizations) is a key structural motif for the synthesis of the fused triazolo[4,3-a]pyridine ring system. researchgate.netorganic-chemistry.orgresearchgate.net This can be achieved through various strategies, including the oxidative cyclization of aldehyde hydrazones or the reaction with reagents like isothiocyanates followed by cyclization. researchgate.netorganic-chemistry.org

Reactivity of the Pyridine Ring

The pyridine ring in this compound is the central hub of its reactivity. The inherent electron-deficient nature of the pyridine nucleus, a consequence of the electronegative nitrogen atom, is significantly modulated by the electronic effects of the ethynyl and hydrazinyl substituents. This modulation governs the ring's susceptibility to various transformations.

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to a Lewis acid under typical EAS conditions, further deactivating the ring. nih.govuoanbar.edu.iqquimicaorganica.orgpearson.com Electrophilic attack, when it does occur, is directed to the C-3 position. aklectures.comquora.com However, the presence of the powerful electron-donating hydrazinyl group at the C-4 position dramatically alters this reactivity. The hydrazinyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to itself. In the case of this compound, the positions ortho to the hydrazinyl group are C-3 and C-5.

The ethynyl group at the C-2 position is considered a mild deactivating group. Therefore, the regiochemical outcome of electrophilic substitution is primarily controlled by the strongly activating hydrazinyl group. Electrophilic attack is expected to occur preferentially at the C-3 and C-5 positions. Theoretical studies on substituted pyridines have shown that electron-donating groups significantly enhance the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. nih.govnumberanalytics.com

| Reaction Type | Expected Major Product(s) | Rationale |

| Nitration | 2-Ethynyl-4-hydrazinyl-3-nitropyridine and 2-Ethynyl-4-hydrazinyl-5-nitropyridine | The strong activating effect of the C-4 hydrazinyl group directs the nitronium ion (NO₂⁺) to the C-3 and C-5 positions. rsc.org |

| Halogenation | 2-Ethynyl-3-bromo-4-hydrazinylpyridine and 2-Ethynyl-5-bromo-4-hydrazinylpyridine | The hydrazinyl group activates the ring towards halogenation, directing the electrophile to the C-3 and C-5 positions. |

| Sulfonation | This compound-3-sulfonic acid and this compound-5-sulfonic acid | Under controlled conditions, sulfonation is expected to occur at the positions activated by the hydrazinyl group. |

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the C-2 and C-4 positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. nih.govrsc.org In this compound, both the C-2 and C-4 positions are already substituted. However, if a suitable leaving group were present at one of these positions, nucleophilic displacement would be a viable reaction. For instance, if the starting material were 2-chloro-4-hydrazinylpyridine, the synthesis of this compound could potentially be achieved via a nucleophilic substitution reaction with an acetylide anion, although Sonogashira coupling is a more common method for this transformation. acs.orgresearchgate.netnih.govresearchgate.netquimicaorganica.org

The presence of the electron-withdrawing ethynyl group at C-2 would further activate this position towards nucleophilic attack, should a leaving group be present. Conversely, the electron-donating hydrazinyl group at C-4 would disfavor nucleophilic attack at that position.

Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic compounds, including pyridines. nih.govresearchgate.netresearchgate.net For pyridines, C-H functionalization can be directed to various positions depending on the reaction conditions and the nature of the substituents. The inherent reactivity of the pyridine ring favors functionalization at the C-2 and C-4 positions due to the electronic properties of the ring and the directing effect of the nitrogen atom. nih.gov

In this compound, the C-3, C-5, and C-6 positions possess C-H bonds that could potentially be functionalized. The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of such reactions. The hydrazinyl group at C-4 would strongly direct metallation to the C-3 and C-5 positions. The ethynyl group at C-2 could also influence the reactivity of the adjacent C-3 position. Transition-metal-catalyzed C-H functionalization reactions often exhibit high regioselectivity based on the electronic and steric environment of the C-H bonds. acs.orgnih.gov

| Reaction Type | Potential Functionalization Site(s) | Key Influencing Factors |

| Directed ortho-Metalation | C-3 and C-5 | The strong directing ability of the C-4 hydrazinyl group. |

| Minisci-type Radical Alkylation | C-3, C-5, C-6 | The radical attack would likely be influenced by the electronic and steric properties of all substituents. |

| Transition-Metal-Catalyzed Arylation | C-3, C-5, C-6 | The regioselectivity would be highly dependent on the specific catalyst and reaction conditions employed. |

Multi-site Reactivity and Chemo-selectivity

A molecule like this compound, with its multiple reactive sites—the pyridine ring, the hydrazinyl group, and the ethynyl group—presents both opportunities and challenges in terms of selective chemical transformations. uoanbar.edu.iqrsc.orgacs.orgwikipedia.orgyoutube.comyoutube.comyoutube.com Achieving chemoselectivity, the preferential reaction of a reagent with one functional group in the presence of others, is a key consideration in the synthetic manipulation of this compound.

The three primary functional moieties of this compound exhibit distinct chemical reactivities. The hydrazinyl group is nucleophilic and can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds. The ethynyl group, with its terminal acidic proton, can be deprotonated to form an acetylide, which is a potent nucleophile. The alkyne can also participate in various addition reactions and cycloadditions. The pyridine nitrogen is basic and can be protonated or alkylated.

This differential reactivity allows for a range of selective transformations. For example, the hydrazinyl group can be selectively acylated under mild basic conditions without affecting the ethynyl group or the pyridine ring. Conversely, the ethynyl group can be deprotonated with a strong base and reacted with an electrophile, with the potential for the hydrazinyl group to also react depending on the conditions.

To achieve regioselective and chemoselective functionalization of this compound, the use of protecting groups is often indispensable. quimicaorganica.orgpearson.comrsc.orgresearchgate.netwikipedia.org A protecting group temporarily masks a reactive functional group, preventing it from reacting while another part of the molecule is being modified.

For instance, to perform a reaction on the pyridine ring without interference from the highly reactive hydrazinyl group, the hydrazinyl moiety could be protected. A common protecting group for hydrazines is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reaction with di-tert-butyl dicarbonate. The Boc group is stable under a variety of reaction conditions but can be readily removed with acid.

Similarly, the terminal alkyne can be protected, for example, as a trimethylsilyl (B98337) (TMS) ether, to prevent its reaction as a nucleophile or its participation in unwanted side reactions. The TMS group can be easily removed with fluoride (B91410) ions or under mild acidic or basic conditions.

The choice of protecting groups and the sequence of protection and deprotection steps are critical for the successful synthesis of complex derivatives of this compound. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, would be particularly powerful for the selective functionalization of this molecule. wikipedia.org

| Functional Group to Protect | Example Protecting Group | Deprotection Conditions |

| Hydrazinyl Group | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., trifluoroacetic acid) |

| Hydrazinyl Group | Benzyl | Hydrogenolysis (e.g., H₂, Pd/C) |

| Ethynyl Group | Trimethylsilyl (TMS) | Fluoride source (e.g., TBAF) or mild acid/base |

| Pyridine Nitrogen | N-Oxide | Reduction (e.g., PCl₃ or H₂, Pd/C) |

Synthesis of Advanced Pyridine Architectures and Fused Heterocycles

The unique structural arrangement of this compound, featuring a nucleophilic hydrazine group and a reactive ethynyl moiety on a pyridine scaffold, renders it a valuable precursor for the synthesis of a variety of advanced pyridine architectures and fused heterocyclic systems. ias.ac.ingoogle.com The dual functionality allows for a range of cyclization strategies, leading to complex molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

The primary approaches to constructing fused heterocycles from this substrate involve intramolecular cyclization or intermolecular reactions with bifunctional reagents, where both the hydrazine and ethynyl groups participate in ring formation. These transformations can be promoted by thermal conditions, acid or base catalysis, or transition metal catalysts.

Synthesis of Pyrazolo[3,4-b]pyridines

One of the most direct applications of this compound in fused heterocycle synthesis is the construction of the pyrazolo[3,4-b]pyridine ring system. This can be achieved through intramolecular cyclization, where the hydrazine moiety attacks the ethynyl group. This type of reaction is often facilitated by a catalyst to achieve regioselectivity and good yields. The resulting 1H-pyrazolo[3,4-b]pyridine scaffold is a core structure in many biologically active compounds. nih.govmdpi.comresearchgate.net

For instance, base-catalyzed intramolecular cyclization of N'-acyl or N'-sulfonyl derivatives of this compound can lead to the formation of N-substituted pyrazolo[3,4-b]pyridines. The reaction proceeds via nucleophilic attack of the β-nitrogen of the hydrazine onto the activated alkyne.

Alternatively, reaction with various aldehydes or ketones can form hydrazone intermediates, which can then undergo intramolecular cyclization to yield pyrazolo[3,4-b]pyridines. researchgate.net The specific conditions and the nature of the substituent on the hydrazone can influence the ease of cyclization and the final product.

| Entry | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) |

| 1 | Acetic Anhydride | Pyridine | Dichloromethane | 0 °C to rt | 1-Acetyl-6-ethynyl-1H-pyrazolo[3,4-b]pyridine (hypothetical) | ~85 |

| 2 | Benzaldehyde | Acetic Acid | Ethanol | Reflux | 6-Ethynyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine (hypothetical) | ~70-80 |

| 3 | N/A | NaH | THF | Reflux | 6-Ethynyl-1H-pyrazolo[3,4-b]pyridine (hypothetical) | ~90 |

Table 1: Hypothetical Synthesis of Pyrazolo[3,4-b]pyridines

Synthesis of nih.govorganic-chemistry.orgresearchgate.netTriazolo[4,3-a]pyridines

The hydrazine group of this compound is a key functional group for the synthesis of fused 1,2,4-triazole (B32235) rings. Reaction with one-carbon electrophiles, such as orthoesters or carboxylic acid derivatives, can lead to the formation of the nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine core. organic-chemistry.orgresearchgate.net

For example, treatment of this compound with triethyl orthoformate would form a hydrazono-ether intermediate, which upon heating, would cyclize to yield 7-ethynyl- nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine. Similarly, reaction with various aldehydes followed by oxidative cyclization is a common strategy to access substituted triazolopyridines. researchgate.netresearchgate.net The ethynyl group would remain as a substituent on the fused ring system, available for further functionalization.

| Entry | Reactant 2 | Reagent | Solvent | Conditions | Product | Yield (%) |

| 1 | Triethyl Orthoformate | N/A | N/A | 140-150 °C | 7-Ethynyl- nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine (hypothetical) | ~80 |

| 2 | Benzoic Acid | POCl₃ | Pyridine | Reflux | 7-Ethynyl-3-phenyl- nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine (hypothetical) | ~75 |

| 3 | Phenyl Isothiocyanate | Ethanol | Reflux | Ethanol | 7-Ethynyl-3-anilino- nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine (hypothetical) | ~90 |

Table 2: Hypothetical Synthesis of nih.govorganic-chemistry.orgresearchgate.netTriazolo[4,3-a]pyridines

Synthesis of Pyrazolo[1,5-a]pyridines and other Fused Systems

The reactivity of the ethynyl group can be harnessed through transition metal-catalyzed reactions to construct other fused heterocyclic systems. For instance, a copper-mediated cyclization of the hydrazine with the ethynyl group could potentially lead to the formation of a pyrazolo[1,5-a]pyridine (B1195680) skeleton, a reaction observed with related enediynone substrates. rsc.orgresearchgate.net

Furthermore, the ethynyl group is an excellent handle for Sonogashira coupling reactions. wikipedia.orgorganic-chemistry.orglibretexts.org This allows for the introduction of various aryl or vinyl substituents prior to or after a cyclization event, significantly increasing the molecular diversity of the resulting fused heterocycles. For example, a Sonogashira coupling of 7-ethynyl- nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine with an aryl halide would yield a 7-(arylethynyl)-substituted triazolopyridine.

| Entry | Reaction Type | Reactant 2 | Catalyst | Solvent | Product |

| 1 | Intramolecular Cyclization | N/A | CuCl₂ | Acetonitrile | 2-Amino-7-methylpyrazolo[1,5-a]pyridine (hypothetical, from a related precursor) |

| 2 | Sonogashira Coupling | Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine (B128534) | 7-(Phenylethynyl)- nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine (hypothetical) |

| 3 | Cyclocondensation | Diethyl Malonate | Sodium Ethoxide | Ethanol | 7-Ethynyl-2-hydroxy- nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine (hypothetical) |

Table 3: Hypothetical Synthesis of other Fused Pyridine Architectures

The strategic combination of the hydrazine and ethynyl functionalities in this compound provides a powerful platform for the synthesis of a wide array of fused pyridine heterocycles. The specific reaction pathways and the resulting molecular architectures can be tailored by the choice of reagents and reaction conditions, highlighting the versatility of this compound as a building block in synthetic organic chemistry.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2 Ethynyl 4 Hydrazinylpyridine and Its Derivatives

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a complementary technique to NMR that provides the molecular weight and formula of a compound and can reveal structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. acs.orgnih.gov For 2-Ethynyl-4-hydrazinylpyridine (C₇H₇N₃), the expected monoisotopic mass of the neutral molecule is 133.063997. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺, with a theoretical m/z of 134.0718. Observing this exact mass to within a few parts per million (ppm) error would provide strong evidence for the C₇H₈N₃⁺ formula.

In tandem mass spectrometry (MS/MS), the parent ion (e.g., m/z 134.0718) is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.netescholarship.org The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. Plausible fragmentation pathways for protonated this compound would include:

Loss of ammonia (B1221849) (NH₃) from the hydrazine (B178648) group.

Cleavage of the N-N bond, leading to the loss of N₂H₃.

Loss of the neutral molecule acetylene (B1199291) (C₂H₂) from the ethynyl (B1212043) group. The accurate mass measurement of these fragment ions by a high-resolution analyzer (like TOF or Orbitrap) further supports the structural assignment. researchgate.net

Table 3: Predicted Key MS/MS Fragments for [this compound+H]⁺

| Parent Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 134.0718 | 117.0452 | NH₃ (17.0265) | [C₇H₅N₂]⁺ |

| 134.0718 | 103.0547 | N₂H₃ (31.0171) | [C₇H₅N]⁺ |

| 134.0718 | 108.0507 | C₂H₂ (26.0211) | [C₅H₆N₃]⁺ |

| 103.0547 | 76.0391 | HCN (27.0156) | [C₆H₄]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the key functional groups within the this compound molecule. The spectrum of this compound is characterized by the distinct vibrational modes of its three core components: the terminal ethynyl group, the hydrazinyl substituent, and the pyridine (B92270) ring.

The ethynyl group (C≡C-H) gives rise to two highly characteristic bands. The ≡C–H stretching vibration appears as a strong, sharp band typically around 3300 cm⁻¹. libretexts.orglibretexts.orgorgchemboulder.com The carbon-carbon triple bond (C≡C) stretching vibration is observed in the 2100–2260 cm⁻¹ region. libretexts.orgorgchemboulder.com The intensity of the C≡C stretch is generally weak in the IR spectrum but can be more prominent in the Raman spectrum.

The hydrazinyl group (-NHNH₂) contributes distinct bands in the N-H stretching region. Typically, primary amines and hydrazines show two bands corresponding to symmetric and asymmetric N-H stretching vibrations, usually located in the 3200-3500 cm⁻¹ range. mdpi.com The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. The presence of water in a sample can also lead to broad O-H stretching bands in the 3200-3600 cm⁻¹ range, which can sometimes overlap with the N-H signals. researchgate.net

The pyridine ring has a set of characteristic ring stretching vibrations (C=C and C=N) that appear in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.net The specific positions of these bands are sensitive to the nature and position of the substituents on the ring. C-H out-of-plane bending vibrations, which are also diagnostic of the substitution pattern, occur at lower frequencies. libretexts.org

By combining the information from these distinct regions, a comprehensive vibrational profile of this compound can be established, confirming the presence of all key functional moieties.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity | Source(s) |

|---|---|---|---|---|

| Ethynyl | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp | libretexts.orgorgchemboulder.com |

| Ethynyl | -C≡C- Stretch | 2260 - 2100 | Weak to Medium | libretexts.orgorgchemboulder.com |

| Hydrazinyl | N-H Stretch (asymmetric & symmetric) | 3500 - 3200 | Medium | mdpi.com |

| Hydrazinyl | N-H Bend (Scissoring) | 1650 - 1580 | Medium | researchgate.net |

| Pyridine Ring | C=C, C=N Ring Stretches | 1600 - 1430 | Medium to Strong | mdpi.comresearchgate.net |

X-ray Crystallography for Solid-State Structural Determination

A key structural feature that X-ray crystallography would elucidate is the intermolecular hydrogen bonding network. The hydrazinyl group is a potent hydrogen bond donor (N-H), while the pyridine ring's nitrogen atom is a hydrogen bond acceptor. This allows for the formation of robust intermolecular interactions, such as N-H···N hydrogen bonds, which dictate how the molecules pack together in the crystal lattice. nih.govrsc.org These interactions can lead to the formation of well-defined supramolecular structures like dimers or extended chains. researchgate.netresearchgate.net

The analysis would yield a detailed crystallographic information file (CIF), containing data such as the crystal system (e.g., monoclinic, orthorhombic), space group, unit cell dimensions (a, b, c, α, β, γ), and the precise coordinates of each atom in the asymmetric unit. nih.gov This information is the gold standard for structural confirmation.

Table 2: Representative Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Description | Example Value | Source(s) |

|---|---|---|---|

| Crystal System | The crystal family to which the unit cell belongs. | Monoclinic | nih.gov |

| Space Group | The symmetry group of the crystal structure. | P2₁/n | nih.gov |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 6.235, b = 26.015, c = 12.486 | nih.gov |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 93.24, γ = 90 | nih.gov |

| Volume (ų) | The volume of the unit cell. | 2022.17 | nih.gov |

| Z | The number of molecules in the unit cell. | 4 | nih.gov |

| Hydrogen Bond (D-H···A) | Donor-Hydrogen···Acceptor interaction details. | N-H···N | rsc.orgresearchgate.net |

| Bond Length (Å) | The distance between two bonded atoms (e.g., C≡C). | ~1.20 | Standard Data |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC-MS, LC-MS)

Chromatographic methods coupled with mass spectrometry (MS) are essential for verifying the purity of synthesized this compound and for analyzing complex mixtures containing its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. cdc.gov Pyridine and its derivatives are frequently analyzed by this method. researchgate.netnih.gov The sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification. GC-MS is a powerful tool for identifying and quantifying impurities that may be present after synthesis. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that is particularly valuable for compounds that are less volatile or thermally sensitive. A significant advantage for analyzing this compound is the reactive nature of the hydrazinyl group. Hydrazines are frequently used as derivatizing agents to improve the sensitivity of LC-MS analyses for other molecules, such as carbonyls and steroids. eurofins.comnih.gov This same reactivity can be harnessed to enhance the ionization efficiency and detection of the target molecule itself or its reaction products. researchgate.netnih.gov The sample is separated by a high-performance liquid chromatography (HPLC) system and then introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI). Tandem mass spectrometry (LC-MS/MS) can be used for highly selective and sensitive quantification by monitoring specific parent-to-daughter ion transitions. eurofins.comnih.gov

Table 3: Example of a Derivatization-Based LC-MS/MS Method for Hydrazine Analysis

| Step | Description | Details | Source(s) |

|---|---|---|---|

| 1. Derivatization | Reaction of the hydrazine with a reagent to form a stable, easily ionizable product (hydrazone). | Reagent: p-dimethylaminobenzaldehyde (DBA) or a suitable carbonyl. | nih.gov |

| 2. Separation | HPLC separation of the derivatized analyte from the sample matrix. | Column: C18 or Phenyl-Hexyl reversed-phase column. | nih.gov |

| Mobile Phase: Gradient of acetonitrile (B52724) and water with formic acid. | eurofins.com | ||

| 3. Ionization | Creation of charged ions for MS analysis. | Technique: Electrospray Ionization (ESI) in positive mode. | nih.govnih.gov |

| 4. Detection | Mass analysis using a tandem mass spectrometer. | Mode: Selected Reaction Monitoring (SRM) for high selectivity. | eurofins.com |

Computational and Theoretical Investigations of 2 Ethynyl 4 Hydrazinylpyridine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-ethynyl-4-hydrazinylpyridine, offering a window into its electronic architecture and inherent stability.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying pyridine (B92270) derivatives due to its balance of accuracy and computational cost. scirp.org For this compound, DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, are instrumental in determining its optimized geometry. These calculations predict specific bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure.

DFT is also employed to perform Mulliken population analysis, which provides insights into the distribution of atomic charges across the molecule. niscpr.res.inresearchgate.netresearchgate.net This analysis helps in identifying the electrophilic and nucleophilic centers within this compound, which is crucial for predicting its reactivity. Furthermore, DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.govnih.gov A smaller gap generally suggests higher reactivity.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Value |

| Bond Lengths (Å) | |

| C(2)-C(ethynyl) | 1.205 |

| C(ethynyl)-H | 1.065 |

| C(4)-N(hydrazinyl) | 1.380 |

| N(hydrazinyl)-N(H2) | 1.420 |

| Pyridine Ring C-C (avg) | 1.395 |

| Pyridine Ring C-N (avg) | 1.340 |

| Bond Angles (°) ** | |

| C(3)-C(2)-C(ethynyl) | 178.5 |

| C(5)-C(4)-N(hydrazinyl) | 121.0 |

| C(4)-N(hydrazinyl)-N(H2) | 118.5 |

| Dihedral Angles (°) ** | |

| C(3)-C(4)-N(hydrazinyl)-N(H2) | 175.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations. Actual values would require specific computational studies on the molecule.

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a higher level of theory for studying molecular systems. wayne.edu Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain more accurate energies and properties for this compound, albeit at a greater computational expense. These methods are particularly useful for benchmarking the results from DFT calculations and for studying systems where electron correlation effects are significant. For instance, ab initio calculations can provide a more refined understanding of the tautomerism between the 4-hydrazinylpyridine and the 4-hydrazonopyridin-1(4H)-one forms. wayne.edu

The presence of the flexible hydrazinyl group necessitates a thorough conformational analysis to identify the most stable conformers of this compound. Computational methods are used to map the potential energy surface (PES) by systematically rotating the key dihedral angles, such as the C-N bond of the hydrazinyl group. researchgate.netresearchgate.net This analysis reveals the energy barriers between different conformations and helps in understanding the molecule's dynamic behavior in different environments. For substituted pyridines, the interplay of steric and electronic effects dictates the preferred conformations. researchgate.net

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the reaction pathways for the synthesis of this compound, allowing for the identification of intermediates and transition states.

The introduction of the ethynyl (B1212043) group at the C2 position of the pyridine ring is typically achieved through a Sonogashira coupling reaction. nih.gov Computational studies on the Sonogashira coupling of halopyridines with terminal alkynes have provided detailed mechanistic insights. researchgate.net These studies, often employing DFT, map out the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The calculations help in understanding the role of the palladium catalyst, the copper co-catalyst, and the base in facilitating the reaction. nih.gov Transition state theory is used to calculate the activation energies for each step, providing a quantitative picture of the reaction kinetics.

Table 2: Predicted Activation Energies for the Sonogashira Coupling of a 2-Halopyridine with Acetylene (B1199291)

| Reaction Step | Activation Energy (kcal/mol) |

| Oxidative Addition | 15 - 20 |

| Transmetalation | 10 - 15 |

| Reductive Elimination | 5 - 10 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from computational studies on related systems.

The introduction of the hydrazinyl group at the C4 position of the pyridine ring typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a halogen atom at the C4 position is displaced by hydrazine (B178648). researchgate.net Computational studies of SNAr reactions on pyridines have shown that the reaction generally proceeds through a Meisenheimer intermediate. nih.govnih.gov DFT calculations can be used to model the reaction pathway, including the formation of the Meisenheimer complex and the subsequent departure of the leaving group. These calculations provide valuable information on the reaction's feasibility, regioselectivity, and the influence of substituents on the reaction rate. chemrxiv.orgmdpi.com

Predicting Reaction Selectivity and Kinetics

Theoretical chemistry plays a crucial role in understanding the chemical reactions of hydrazine derivatives. researchgate.netmdpi.com Computational models can be used to map out potential reaction pathways, determine the energies of transition states, and calculate reaction rate constants. mdpi.com For a molecule like this compound with multiple reactive sites—the ethynyl group, the hydrazinyl group, and the pyridine ring—computational methods are invaluable for predicting selectivity.

For instance, in reactions involving electrophiles, calculations can determine whether the attack is more likely to occur at the nitrogen of the pyridine ring, the nitrogens of the hydrazinyl group, or the triple bond of the ethynyl group. This is achieved by calculating the activation energies for each potential pathway. The pathway with the lowest activation energy is generally the most kinetically favored.

Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly employed to study reaction mechanisms. mdpi.com These calculations can model the step-by-step process of a reaction, identifying intermediates and transition states. For hydrazine-based compounds, theoretical studies have been used to investigate decomposition mechanisms and reactions with various species, providing detailed kinetic models. researchgate.netmdpi.combohrium.com While specific studies on this compound are not prevalent in the literature, the established methodologies are directly applicable.

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Addition This table is illustrative and shows the type of data generated from computational studies on reaction selectivity. The values are not based on actual experimental or calculated results for this compound.

| Reaction Site | Calculated Activation Energy (kcal/mol) | Predicted Kinetic Product |

|---|---|---|

| Pyridine Nitrogen (N1) | 15.2 | Minor |

| Hydrazinyl Group (Terminal N) | 12.5 | Major |

| Ethynyl Group (Cα) | 18.9 | Minor |

| Ethynyl Group (Cβ) | 19.1 | Minor |

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)

Computational methods are widely used to predict the spectroscopic properties of molecules, which aids in their characterization. researchgate.net Machine learning and quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with increasing accuracy. d-nb.infonih.gov

For this compound, predicting the ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Such predictions are crucial for confirming the synthesis of the compound and for structural elucidation. researchgate.net While databases and prediction tools exist for a vast number of organic molecules d-nb.infosourceforge.io, specific, validated data for this compound would likely require dedicated calculations.

Similarly, IR frequencies can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. This provides the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum. These calculations can help assign experimentally observed peaks to specific functional groups, such as the C≡C stretch of the ethynyl group, the N-H stretches of the hydrazinyl group, and the various vibrations of the pyridine ring. rsc.org

Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical data to illustrate the output of spectroscopic prediction software and calculations. The values are not from published research.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 8.15 | Pyridine H6 |

| ¹H NMR Chemical Shift (ppm) | 6.80 | Pyridine H5 |

| ¹H NMR Chemical Shift (ppm) | 6.75 | Pyridine H3 |

| ¹H NMR Chemical Shift (ppm) | 7.50 | -NH- |

| ¹H NMR Chemical Shift (ppm) | 4.20 | -NH₂ |

| ¹H NMR Chemical Shift (ppm) | 3.10 | Ethynyl H |

| ¹³C NMR Chemical Shift (ppm) | 155.0 | Pyridine C4 |

| ¹³C NMR Chemical Shift (ppm) | 148.5 | Pyridine C6 |

| ¹³C NMR Chemical Shift (ppm) | 140.2 | Pyridine C2 |

| IR Frequency (cm⁻¹) | 3350 | N-H Stretch (asymmetric) |

| IR Frequency (cm⁻¹) | 3280 | N-H Stretch (symmetric) |

| IR Frequency (cm⁻¹) | 3300 | ≡C-H Stretch |

| IR Frequency (cm⁻¹) | 2115 | C≡C Stretch |

Molecular Dynamics Simulations for Solvent Effects and Interactions

By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO, or methanol), one can observe the dynamics of hydrogen bond formation and breaking between the hydrazinyl group and the solvent, as well as interactions with the pyridine nitrogen and the ethynyl π-system. rsc.org These simulations are crucial for understanding how the solvent environment can influence the molecule's conformation, stability, and reactivity. researchgate.net The insights gained are important for predicting solubility and for understanding reaction mechanisms in solution, where the solvent can play a direct role in the reaction pathway.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to an observed measure of reactivity, such as a reaction rate constant or an equilibrium constant.

For a series of substituted 4-hydrazinylpyridines, a QSRR study could be developed to predict their reactivity in a specific reaction. Molecular descriptors could include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. While QSRR studies have been performed on various pyridine derivatives for different applications nih.govresearchgate.net, a specific model for the reactivity of this compound would require experimental reactivity data for a set of related compounds. Such a model could accelerate the discovery of new compounds with desired reactivity profiles by allowing for virtual screening before undertaking laboratory synthesis.

Applications of 2 Ethynyl 4 Hydrazinylpyridine in Materials Science and Catalysis

Role as a Building Block in Polymer Synthesis

The presence of a terminal alkyne (ethynyl group) on the pyridine (B92270) framework makes 2-Ethynyl-4-hydrazinylpyridine a highly valuable monomer for the synthesis of advanced polymeric materials.

The ethynyl (B1212043) group is a key functional handle for a variety of polymerization reactions, allowing for the creation of well-defined polymer backbones. It is anticipated that this compound could serve as a precursor for π-conjugated polymers, which are essential materials in plastic electronics and optoelectronics. The inclusion of the pyridine ring directly into the polymer backbone can introduce regularly spaced bends, disrupting π-conjugation in a controlled manner to fine-tune the material's electronic properties.

Furthermore, the ethynyl group is amenable to powerful and efficient coupling reactions, making it an excellent candidate for constructing complex polymeric architectures. For instance, dehydrohalogenation polymerization with certain metal catalysts can yield high molecular weight organometallic conjugated polymers.

Table 1: Potential Polymerization Reactions for this compound

| Polymerization Type | Reactive Group Utilized | Potential Polymer Properties |

|---|---|---|

| Sonogashira Coupling | Terminal Ethynyl | Conjugated, optoelectronic, semi-conducting |

| Alkyne Metathesis | Ethynyl | Linear or cyclic conjugated polymers |

| "Click" Chemistry (CuAAC) | Terminal Ethynyl (with azide (B81097) partner) | Functionalized, high-density polymers |

| Dehydrohalogenation Polymerization | Terminal Ethynyl | Organometallic, rigid-rod conjugated polymers |

Coordination Chemistry and Ligand Design for Metal Complexes

The this compound molecule possesses intrinsic features that make it an excellent ligand for coordinating with a wide range of metal ions. Transition metal pyridine complexes are numerous and have diverse applications.

It is expected that the nitrogen atom of the pyridine ring and the terminal nitrogen of the hydrazinyl group would act in concert to form a stable five-membered chelate ring upon coordination to a metal center. This bidentate chelation is a common and stabilizing coordination mode observed in analogous pyridine-hydrazone and pyridine-pyrazole ligands. The formation of such stable complexes is fundamental to their use in catalysis and sensing. The stability of metal complexes with chelating agents is often significantly higher than with monodentate ligands, a phenomenon known as the chelate effect.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The rigid structure of the pyridine ring combined with the coordinating hydrazinyl group and the potential for post-synthetic modification via the ethynyl group makes this compound a promising candidate for an organic linker in MOF synthesis. By reacting this ligand with metal salts, such as those of zinc(II) or cobalt(II), it is plausible to construct novel MOFs with tailored pore sizes and functionalities. The uncoordinated ethynyl groups lining the pores of the resulting MOF could then be used for further chemical modifications.

The coordination of this compound to metal ions can yield complexes with significant catalytic potential. The electronic properties of the metal center can be fine-tuned by the ligand, influencing its reactivity. For example, copper(II) complexes incorporating pyridine-based ligands have demonstrated excellent catalytic activity in the synthesis of various organic derivatives. It is conceivable that metal complexes of this compound could be effective catalysts for reactions such as cross-coupling, oxidation, or reduction, depending on the chosen metal center.

Table 2: Potential Catalytic Applications of Metal Complexes

| Metal Ion | Potential Reaction Type | Rationale |

|---|---|---|

| Palladium(II) | Cross-coupling (e.g., Suzuki, Heck) | Pd is a well-established catalyst for C-C bond formation. |

| Copper(II) | Oxidation, Click Chemistry | Cu complexes are known catalysts for various organic transformations. |

| Ruthenium(II) | Hydrogenation, Transfer Hydrogenation | Ru-pyridine complexes are active in reduction catalysis. |

| Cobalt(II) | Multicomponent Reactions | Co-based MOFs and complexes show catalytic activity. |

Development of Sensors and Probes

The combination of a fluorophore (the conjugated ethynyl-pyridine system) and a metal-binding site (the hydrazinyl-pyridine chelate) is a classic design for "turn-on" or "turn-off" fluorescent sensors. Upon binding a specific metal ion, the photophysical properties of the molecule are expected to change, leading to a detectable change in fluorescence intensity or color.

The chelation of a metal ion can lead to fluorescence enhancement through chelation-enhanced fluorescence (CHEF) or fluorescence quenching via mechanisms involving the coordinated metal. Acylhydrazone-based fluorescent sensors have shown high selectivity and sensitivity for detecting specific metal ions like Th⁴⁺ and VO²⁺. Similarly, probes based on fluorescein (B123965) have been developed for the selective detection of copper(II) ions in living cells. Given these precedents, this compound is a strong candidate for development into a selective luminescent probe for various environmentally or biologically significant metal ions.

Non-linear Optics and Photonic Materials

While direct studies on the non-linear optical (NLO) properties of this compound are not extensively documented, the characteristics of its structural components suggest significant potential in this field. The combination of an electron-donating hydrazinyl group and an electron-withdrawing/π-system extending ethynyl group on a pyridine ring creates a donor-π-acceptor (D-π-A) type structure, which is a common motif for NLO chromophores.

Research on related ethynylpyridyl complexes has demonstrated the promise of this class of compounds in NLO applications. For instance, a series of heterobimetallic Ru(II)-Re(I) complexes incorporating a 4-ethynylpyridyl ligand have been synthesized and their NLO properties investigated. rsc.org These studies revealed that the cubic nonlinearities, specifically two-photon absorption, are significantly enhanced upon the formation of these heterobimetallic complexes compared to their monometallic precursors. rsc.org This enhancement underscores the potential of ethynylpyridyl structures to serve as platforms for advanced NLO materials.

The hydrazinyl group in this compound can further enhance NLO properties through the formation of hydrazone derivatives and their metal complexes. Hydrazones are known for their remarkable coordination abilities and have been investigated for their luminescence and NLO properties. nih.gov Metal complexes of hydrazone derivatives have shown potential in applications such as light-emitting diodes and photonic devices due to their thermo- and photochromic properties. nih.gov

The table below summarizes the NLO properties of a related Ru(II)-Re(I) 4-ethynylpyridyl complex, illustrating the potential of such systems.

| Complex | Measurement Technique | Key Finding |

| [RuCp(C≡Cpy-4)(dppf)][Re(CO)₃(bpy)]⁺ and related complexes rsc.org | Z-scan at 750 nm | Significant enhancement of two-photon absorption in heterobimetallic complexes compared to monomeric precursors. rsc.org |

The development of materials based on this compound could lead to new photonic devices, leveraging the compound's potential for strong NLO responses. Further research into the synthesis and characterization of metal complexes and polymers derived from this compound is warranted to fully explore its capabilities in this domain.

Advanced Reagents in Organic Synthesis Beyond its Own Derivatization

The bifunctional nature of this compound makes it a versatile building block and a potential advanced reagent in organic synthesis, extending beyond simple derivatization of its own structure. The hydrazine (B178648) and ethynyl moieties can participate in a variety of chemical transformations, allowing for the construction of complex molecular architectures.

The hydrazine group is a key functional group in the synthesis of various heterocyclic compounds. For instance, protected pyridylhydrazine derivatives can be prepared through palladium-catalyzed amination reactions. nih.gov This approach provides a direct route to bifunctional hydrazinopyridine linkers that are suitable for applications such as the synthesis of metal-bioconjugate complexes. nih.gov The reactivity of the hydrazine moiety allows for the formation of hydrazones, pyrazoles, and other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science.

The ethynyl group offers a site for various coupling reactions, such as the Sonogashira coupling, which is instrumental in the formation of carbon-carbon bonds and the synthesis of conjugated systems. anu.edu.au This reactivity has been exploited in the synthesis of functionalized oligomers and polymers with interesting electronic and optical properties. anu.edu.au For example, a related compound, 2-ethynyl-4-methylpyridine, is utilized as a crucial building block for constructing complex heterocyclic compounds and in the development of new catalysts and ligands.

The combination of both the hydrazinyl and ethynyl groups on the same pyridine scaffold allows for sequential or orthogonal functionalization. This dual reactivity can be harnessed to create complex ligands for catalysis or to synthesize multifunctional organic materials. For instance, the hydrazine could act as a coordination site for a metal center, while the ethynyl group could be used for post-functionalization or polymerization.

The table below outlines some of the key reactions and potential applications of the functional groups present in this compound, drawing parallels from related compounds.

| Functional Group | Reaction Type | Potential Application |

| Hydrazinyl | Palladium-catalyzed amination nih.gov | Synthesis of protected hydrazinopyridine linkers for bioconjugation. nih.gov |

| Condensation with carbonyls | Formation of hydrazones for development of bioactive molecules and metal sensors. | |

| Ethynyl | Sonogashira coupling anu.edu.au | Synthesis of conjugated polymers and oligomers for electronic applications. anu.edu.au |

| Click chemistry | Modular synthesis of complex molecules and functional materials. |

The versatility of this compound as a reagent opens up possibilities for the design and synthesis of novel compounds with tailored properties for a wide range of applications, from catalysis to drug discovery and materials science.

Future Directions and Emerging Research Avenues for 2 Ethynyl 4 Hydrazinylpyridine Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The synthesis of complex heterocyclic molecules is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. lukasiewicz.gov.plnih.gov Future research into the synthesis of 2-Ethynyl-4-hydrazinylpyridine will likely focus on developing methodologies that are not only efficient but also environmentally benign.

Current synthetic strategies for pyridine (B92270) derivatives often involve multi-step processes that may use harsh reagents or solvents. researchgate.net Green approaches could revolutionize this, employing techniques such as one-pot multicomponent reactions, which reduce waste by minimizing intermediate purification steps. nih.govnih.gov The use of eco-friendly solvents like water or bio-derived solvents, or even solvent-free reaction conditions, is a key area of exploration. rsc.orgrsc.org Furthermore, replacing traditional stoichiometric reagents with catalytic systems, such as reusable nanocatalysts or organocatalysts, can significantly improve the atom economy and reduce the environmental impact of the synthesis. bhu.ac.in For the hydrazine (B178648) component, greener methods like the peroxide (ketazine) process, which uses hydrogen peroxide as a relatively clean oxidant, present a sustainable alternative to traditional methods that generate significant salt by-products. youtube.com

Flow Chemistry and Continuous Processing for Production